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Compound of Interest

Compound Name: PBT434 mesylate

Cat. No.: B15607247

A Novel Quinazolinone-Based Compound for
Neurodegenerative Disorders

Introduction

PBT434 mesylate, also known as ATH434, is a novel, orally bioavailable, and brain-penetrant
small molecule demonstrating therapeutic potential for the treatment of neurodegenerative
disorders, particularly Parkinsonian conditions such as Parkinson's disease (PD) and Multiple
System Atrophy (MSA).[1][2][3] Developed by Alterity Therapeutics (formerly Prana
Biotechnology), PBT434 is a second-generation quinazolinone compound designed to inhibit
the aggregation of a-synuclein and prevent iron-mediated neurodegeneration.[1][4] This
technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical
development, and early clinical evaluation of PBT434 mesylate.

Discovery and Rationale

The development of PBT434 was predicated on the growing body of evidence implicating
elevated iron levels in the substantia nigra pars compacta (SNpc) as a key contributor to the
neurodegenerative cascade in Parkinson's disease.[1] While high-affinity iron chelators have
shown efficacy in animal models of PD, they carry the risk of disrupting essential iron
metabolism.[1] This led to the design of PBT434 as a compound with a moderate affinity metal-
binding motif, intended to target a pathological, labile iron pool without depleting systemic iron
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stores.[1] PBT434's affinity for iron is lower than that of endogenous iron-trafficking proteins like
transferrin, suggesting a more targeted approach to mitigating iron-mediated toxicity.[2]

Mechanism of Action

PBT434 exerts its neuroprotective effects through a dual mechanism of action: inhibiting iron-
mediated redox activity and a-synuclein aggregation, and modulating cellular iron trafficking.

Inhibition of Iron-Mediated Toxicity and a-Synuclein Aggregation

PBT434 has been shown to inhibit iron-mediated redox activity and the subsequent
aggregation of a-synuclein, a protein central to the pathology of synucleinopathies.[1][5] By
binding to a labile pool of iron, PBT434 prevents the metal from participating in redox reactions
that generate cytotoxic reactive oxygen species (ROS).[1] This reduction in oxidative stress, in
turn, mitigates a key driver of neuronal damage. Furthermore, PBT434 directly interferes with
the iron-mediated aggregation of a-synuclein, a critical step in the formation of Lewy bodies,
the pathological hallmark of Parkinson's disease.[1]

Modulation of Iron Trafficking

PBT434 has been demonstrated to modulate the transcellular trafficking of iron.[6][7] Studies in
brain microvascular endothelial cells suggest that PBT434 can chelate extracellular ferrous iron
(Fe2*), thereby inhibiting its uptake at the blood-brain barrier.[6][7] Interestingly, while inhibiting
iron uptake, PBT434 has also been observed to increase the expression of the iron exporter
ferroportin, potentially facilitating the removal of excess iron from neurons.[1][8] This
modulation of iron homeostasis is crucial for preventing the toxic accumulation of iron within
vulnerable neuronal populations.[1][7]
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Caption: Proposed mechanism of action of PBT434.

Preclinical Development

PBT434 has undergone extensive preclinical evaluation in multiple models of Parkinson's
disease, demonstrating significant neuroprotective effects.

In Vitro Studies
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Experiment Model

Key Findings Reference
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mediated production

Activity of reactive oxygen
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Cellular Iron Levels In vitro
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deferiprone and
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Cell Viability hBMVEC

No significant
cytotoxicity observed
at concentrations up
to 100 pM.

In Vivo Studies in Parkinson's Disease Models

PBT434 has been evaluated in the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-
1,2,3,6-tetrahydropyridine (MPTP) toxin-induced mouse models of Parkinson's disease, as well

as in a transgenic mouse model (hA53T a-synuclein).
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Treatment Key Efficacy
Model . . Results Reference
Regimen Endpoints
- Preserved up to
- Prevention of 75% of
SNpc neuron remaining SNpc
6-OHDA Mouse 30 mg/kg/day,
loss- Rescue of neurons- [1109]
Model p.o. o
motor Significant
performance improvement in
motor function
- Prevention of o
- Significant
SNpc neuron )
prevention of
loss- Rescue of
neuronal loss-
motor
MPTP Mouse 30 mg/kg/day, Improved motor
performance- [1][8]
Model p.o. o performance-
Reduction in
) Lowered o-
nigral a- )
) synuclein
synuclein _
) accumulation
accumulation
- Prevention of - Prevented loss
hA53T a-
] SNpc neuron of SNpc
Synuclein -~
] Not specified loss- Rescue of neurons- [1][8]
Transgenic
motor Rescued motor
Mouse Model
performance performance

Clinical Development

Following promising preclinical results, PBT434 has advanced into clinical trials.

Phase 1 Clinical Trial

A Phase 1, randomized, double-blind, placebo-controlled study was conducted in healthy adult

and older adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of PBT434.

[2]13]

Study Design:
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e Single Ascending Doses (SAD): 50 mg to 600 mg.[2]
e Multiple Ascending Doses (MAD): 100 mg, 200 mg, or 250 mg twice daily for 8 days.[2]

Pharmacokinetic Profile

Parameter Value Reference
Absorption Rapidly absorbed [2]
Tmax (Time to maximum

] 0.5 -2 hours [2]
concentration)
Pharmacokinetics Dose-dependent [2]
Mean Elimination Half-life Up to 9.3 hours [2]

102.5 to 229.5 ng/mL
CSF Concentrations (at doses (exceeding concentrations 2]

=200 mg bid) associated with efficacy in

animal models)

Safety and Tolerability

PBT434 was found to be safe and well-tolerated at all doses tested.[2][3] The rates of adverse
events were similar between the PBT434 and placebo groups, with all adverse events being
mild to moderate in severity.[2] No serious adverse events or discontinuations due to adverse
events were reported.[2][3]

Experimental Protocols

Inhibition of Iron-Mediated Redox Activity Assay
This assay evaluates the ability of a compound to inhibit the generation of hydrogen peroxide
(H202) by redox-active iron in the presence of a reducing agent. The protocol is adapted from

established methods and utilizes a dichlorofluorescein (DCF)-based fluorometric measurement.
[10]

a-Synuclein Aggregation Assay
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» Recombinant wild-type a-synuclein is purified and confirmed for purity via protein sequencing

and mass spectrometry.[10]

» Pre-formed aggregates are removed by centrifugation at 100,000 x g for 30 minutes at 4°C.
[10]

e The supernatant containing monomeric a-synuclein is collected.[10]

 Iron (from a stock solution of Iron Nitrate in Tris-buffered saline - TBS) and PBT434
(dissolved in DMSO and diluted) are added to the reaction mixture.[10]

e The final concentrations of a-synuclein, iron, and PBT434 are brought to 186.6 uM each in
TBS.[10]

e The aggregation of a-synuclein is monitored over time, typically by measuring changes in
turbidity or using a fluorescent dye like Thioflavin T that binds to amyloid fibrils.

6-OHDA Mouse Model of Parkinson's Disease
o Male C57BL/6 mice are anesthetized.

o A single unilateral injection of 6-hydroxydopamine (6-OHDA) is made into the medial
forebrain bundle.[5]

o Three days following the toxin injection, oral administration of PBT434 (30 mg/kg/day) or
vehicle commences and continues for the duration of the study.[1]

o Behavioral assessments, such as the cylinder test or apomorphine-induced rotations, are
performed to evaluate motor deficits.

o At the end of the study, brains are collected for histological analysis to quantify the loss of
dopaminergic neurons in the substantia nigra pars compacta.
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Caption: Workflow for the 6-OHDA mouse model study.
MPTP Mouse Model of Parkinson's Disease

e Male C57BL/6 mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine
(MPTP) to induce parkinsonism.[1]

o Twenty-four hours after MPTP intoxication, daily oral gavage of PBT434 (30 mg/kg/day) or
vehicle begins and continues for 21 days.[1][10]

» Motor performance is assessed using tests such as the pole test.[1]
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At the conclusion of the treatment period, brain tissue is collected for stereological analysis
of neuronal numbers in the substantia nigra pars compacta and for measuring levels of a-
synuclein and markers of oxidative stress.[1]

Conclusion

PBT434 mesylate is a promising, orally bioavailable, and brain-penetrant small molecule with
a novel mechanism of action that targets key pathological features of neurodegenerative
diseases like Parkinson's disease and MSA. Its ability to modulate iron homeostasis and inhibit
a-synuclein aggregation has been demonstrated in robust preclinical models, leading to
significant neuroprotection and functional recovery. The successful completion of a Phase 1
clinical trial has established its safety and tolerability in humans, paving the way for further
clinical investigation into its efficacy as a disease-modifying therapy for synucleinopathies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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